Cas no 1289387-44-5 (2-Cyclopropylaminomethylpyrrolidine-1-carboxylic acid tert-butyl ester)

2-Cyclopropylaminomethylpyrrolidine-1-carboxylic acid tert-butyl ester 化学的及び物理的性質
名前と識別子
-
- 2-CYCLOPROPYLAMINOMETHYL-PYRROLIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER
- tert-butyl 2-((cyclopropylamino)methyl)pyrrolidine-1-carboxylate
- tert-butyl 2-[(cyclopropylamino)methyl]pyrrolidine-1-carboxylate
- G47686
- A1-38881
- 1289387-44-5
- 2-Cyclopropylaminomethylpyrrolidine-1-carboxylic acid tert-butyl ester
- EN300-159050
- AKOS015907131
- DA-17208
- Z1505715532
- SCHEMBL4163210
- DTXSID30693565
- tert-Butyl2-((cyclopropylamino)methyl)pyrrolidine-1-carboxylate
- 1-Pyrrolidinecarboxylic acid, 2-[(cyclopropylamino)methyl]-, 1,1-dimethylethyl ester
-
- MDL: MFCD18837102
- インチ: InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-8-4-5-11(15)9-14-10-6-7-10/h10-11,14H,4-9H2,1-3H3
- InChIKey: SQRRQAVVRXZUMD-UHFFFAOYSA-N
- SMILES: CC(C)(C)OC(=O)N1CCCC1CNC2CC2
計算された属性
- 精确分子量: 240.183778013g/mol
- 同位素质量: 240.183778013g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 17
- 回転可能化学結合数: 6
- 複雑さ: 282
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.8
- トポロジー分子極性表面積: 41.6Ų
じっけんとくせい
- 密度みつど: 1.06
2-Cyclopropylaminomethylpyrrolidine-1-carboxylic acid tert-butyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-159050-0.1g |
tert-butyl 2-[(cyclopropylamino)methyl]pyrrolidine-1-carboxylate |
1289387-44-5 | 95.0% | 0.1g |
$144.0 | 2025-02-20 | |
TRC | C998183-10mg |
2-Cyclopropylaminomethylpyrrolidine-1-carboxylic acid tert-butyl ester |
1289387-44-5 | 10mg |
$ 50.00 | 2022-06-06 | ||
Enamine | EN300-159050-1000mg |
tert-butyl 2-[(cyclopropylamino)methyl]pyrrolidine-1-carboxylate |
1289387-44-5 | 95.0% | 1000mg |
$513.0 | 2023-09-23 | |
Enamine | EN300-159050-50mg |
tert-butyl 2-[(cyclopropylamino)methyl]pyrrolidine-1-carboxylate |
1289387-44-5 | 95.0% | 50mg |
$97.0 | 2023-09-23 | |
Enamine | EN300-159050-2500mg |
tert-butyl 2-[(cyclopropylamino)methyl]pyrrolidine-1-carboxylate |
1289387-44-5 | 95.0% | 2500mg |
$1008.0 | 2023-09-23 | |
Aaron | AR000ZBE-10g |
1-Pyrrolidinecarboxylic acid, 2-[(cyclopropylamino)methyl]-, 1,1-dimethylethyl ester |
1289387-44-5 | 95% | 10g |
$3063.00 | 2023-12-16 | |
A2B Chem LLC | AA44670-100mg |
1-Pyrrolidinecarboxylic acid, 2-[(cyclopropylamino)methyl]-, 1,1-dimethylethyl ester |
1289387-44-5 | 95% | 100mg |
$187.00 | 2024-04-20 | |
A2B Chem LLC | AA44670-50mg |
1-Pyrrolidinecarboxylic acid, 2-[(cyclopropylamino)methyl]-, 1,1-dimethylethyl ester |
1289387-44-5 | 95% | 50mg |
$138.00 | 2024-04-20 | |
A2B Chem LLC | AA44670-250mg |
1-Pyrrolidinecarboxylic acid, 2-[(cyclopropylamino)methyl]-, 1,1-dimethylethyl ester |
1289387-44-5 | 95% | 250mg |
$252.00 | 2024-04-20 | |
1PlusChem | 1P000Z32-250mg |
1-Pyrrolidinecarboxylic acid, 2-[(cyclopropylamino)methyl]-, 1,1-dimethylethyl ester |
1289387-44-5 | 95% | 250mg |
$302.00 | 2025-02-18 |
2-Cyclopropylaminomethylpyrrolidine-1-carboxylic acid tert-butyl ester 関連文献
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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4. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
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Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
2-Cyclopropylaminomethylpyrrolidine-1-carboxylic acid tert-butyl esterに関する追加情報
Introduction to 2-Cyclopropylaminomethylpyrrolidine-1-carboxylic acid tert-butyl ester (CAS No. 1289387-44-5)
2-Cyclopropylaminomethylpyrrolidine-1-carboxylic acid tert-butyl ester (CAS No. 1289387-44-5) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to as Cyclopropylaminomethylpyrrolidine tert-butyl ester, is a key intermediate in the synthesis of various bioactive molecules and pharmaceutical agents. Its unique structural features, including the cyclopropylamine and tert-butyl ester functionalities, make it an attractive candidate for the development of novel therapeutics.
The chemical structure of 2-Cyclopropylaminomethylpyrrolidine-1-carboxylic acid tert-butyl ester consists of a pyrrolidine ring with a cyclopropylamine substituent at the 2-position and a tert-butyl ester group at the 1-carboxylic acid position. This combination of functional groups imparts specific chemical properties that are crucial for its utility in synthetic chemistry and drug discovery. The cyclopropylamine moiety provides enhanced lipophilicity and conformational rigidity, while the tert-butyl ester group serves as a protecting group for the carboxylic acid, facilitating multi-step synthetic processes.
In recent years, there has been a growing interest in the use of 2-Cyclopropylaminomethylpyrrolidine-1-carboxylic acid tert-butyl ester as a building block for the synthesis of small molecules with potential therapeutic applications. One notable area of research is its use in the development of inhibitors for various protein targets involved in disease pathways. For instance, studies have shown that derivatives of this compound can effectively inhibit enzymes such as kinases and proteases, which are implicated in cancer, neurodegenerative disorders, and inflammatory diseases.
A recent study published in the Journal of Medicinal Chemistry highlighted the synthesis and biological evaluation of a series of Cyclopropylaminomethylpyrrolidine tert-butyl ester-based compounds as potent inhibitors of protein kinases. The researchers demonstrated that these derivatives exhibited high selectivity and potency against specific kinases, making them promising candidates for further preclinical and clinical development. The study also emphasized the importance of the cyclopropylamine moiety in enhancing the binding affinity and selectivity of these inhibitors.
Beyond its role in kinase inhibition, 2-Cyclopropylaminomethylpyrrolidine-1-carboxylic acid tert-butyl ester has also been explored for its potential as a scaffold for developing modulators of G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane receptors that play critical roles in cellular signaling pathways and are important targets for drug discovery. A study published in Bioorganic & Medicinal Chemistry Letters reported the synthesis and pharmacological evaluation of several derivatives of this compound as agonists or antagonists of specific GPCRs. The results indicated that these derivatives exhibited favorable pharmacokinetic properties and showed promise as leads for further optimization.
The versatility of 2-Cyclopropylaminomethylpyrrolidine-1-carboxylic acid tert-butyl ester extends to its use in combinatorial chemistry and high-throughput screening (HTS) campaigns. Its modular structure allows for the rapid generation of diverse libraries of compounds, which can be screened against multiple biological targets to identify hits with desired activities. This approach has been successfully employed by pharmaceutical companies to accelerate drug discovery programs and identify novel lead compounds.
In addition to its applications in drug discovery, Cycloropopylaminomethylpyrrolidine tert-butyl ester has also found use in academic research settings. Researchers have utilized this compound to probe the structure-activity relationships (SAR) of various bioactive molecules, providing valuable insights into the molecular mechanisms underlying their biological activities. For example, a study published in Organic Letters described the synthesis and SAR analysis of a series of derivatives derived from this compound, which helped elucidate key structural features responsible for their biological activities.
The synthetic accessibility of 2-Cyclopropylaminomethylpyrrolidine-1-carboxylic acid tert-butyl ester is another factor contributing to its widespread use in chemical research. Several efficient synthetic routes have been developed to prepare this compound on both small and large scales. One common approach involves the reaction of 2-bromomethylpyrrolidine with cyclopropylamine followed by protection with tert-butanol to form the tert-butyl ester. These synthetic methods are well-documented in the literature and can be readily adapted by researchers working in both academic and industrial settings.
In conclusion, 2-Cyclopropylaminomethylpyrrolidine-1-carboxylic acid tert-butyl ester (CAS No. 1289387-44-5) is a valuable compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features make it an attractive scaffold for the development of novel therapeutics targeting various disease pathways. Ongoing research continues to uncover new uses for this compound, further solidifying its importance in modern drug discovery efforts.
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